molecular formula C7H7NO2S B215183 1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid

1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B215183
M. Wt: 169.2 g/mol
InChI Key: KKIBLNBHLGINBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid, also known as MTDP, is a heterocyclic organic compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The exact mechanism of action of 1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid is not fully understood, but it is thought to act as an antioxidant and anti-inflammatory agent. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress and inflammation, protecting against neuronal damage, and inhibiting the growth of cancer cells. It has also been shown to have potential as a treatment for diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid in lab experiments is its ability to act as an antioxidant and anti-inflammatory agent, which can help to reduce cellular damage and inflammation. However, one limitation of using 1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid is that it may have different effects in different cell types and in different experimental conditions.

Future Directions

There are many potential future directions for research on 1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid, including further studies on its mechanisms of action, its potential use in the treatment of various diseases, and its effects on different cell types and in different experimental conditions. Other areas of research could include the development of new synthetic methods for 1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid and the exploration of its potential as a therapeutic agent in combination with other drugs or therapies.

Synthesis Methods

1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid can be synthesized through a multi-step process starting with the reaction of 2-methylacetoacetate with thiourea to form 2-methylthio-4-oxo-3,4-dihydropyridine-3-carboxylic acid. This intermediate is then treated with methyl iodide to yield the final product, 1-methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of oxidative stress and inflammation. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

Product Name

1-Methyl-4-thioxo-1,4-dihydropyridine-3-carboxylic acid

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

1-methyl-4-sulfanylidenepyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c1-8-3-2-6(11)5(4-8)7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

KKIBLNBHLGINBG-UHFFFAOYSA-N

SMILES

CN1C=CC(=S)C(=C1)C(=O)O

Canonical SMILES

CN1C=CC(=S)C(=C1)C(=O)O

Origin of Product

United States

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